molecular formula C5H3ClLiNO2S B2776427 Lithium(1+) ion 5-chloropyridine-3-sulfinate CAS No. 2172064-16-1

Lithium(1+) ion 5-chloropyridine-3-sulfinate

Cat. No.: B2776427
CAS No.: 2172064-16-1
M. Wt: 183.53
InChI Key: HEJCBIIWZFHZHZ-UHFFFAOYSA-M
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Description

Lithium(1+) ion 5-chloropyridine-3-sulfinate is a chemical compound with the molecular formula C5H3ClLiNO2S and a molecular weight of 183.54 g/mol . This compound is known for its unique structural properties, which include a lithium ion coordinated to a 5-chloropyridine-3-sulfinate moiety. It is used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 5-chloropyridine-3-sulfinate typically involves the reaction of 5-chloropyridine-3-sulfonic acid with a lithium base, such as lithium hydroxide or lithium carbonate . The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the complete conversion of the sulfonic acid to the sulfinate salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-chloropyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinate group yields the corresponding sulfonate, while nucleophilic substitution of the chlorine atom can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Lithium(1+) ion 5-chloropyridine-3-sulfinate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 5-chloropyridine-3-sulfinate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and other proteins, while the 5-chloropyridine-3-sulfinate moiety can participate in various chemical reactions. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 6-chloropyridine-3-sulfinate
  • Lithium(1+) ion 3-chloropyridine-2-sulfinate
  • Lithium(1+) ion 4-chloropyridine-3-sulfinate

Uniqueness

Lithium(1+) ion 5-chloropyridine-3-sulfinate is unique due to the specific positioning of the chlorine and sulfinate groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .

Properties

IUPAC Name

lithium;5-chloropyridine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S.Li/c6-4-1-5(10(8)9)3-7-2-4;/h1-3H,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJCBIIWZFHZHZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(C=NC=C1Cl)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClLiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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